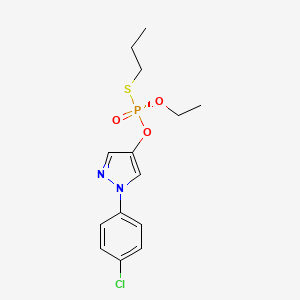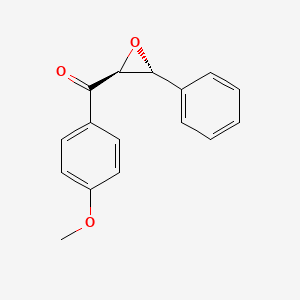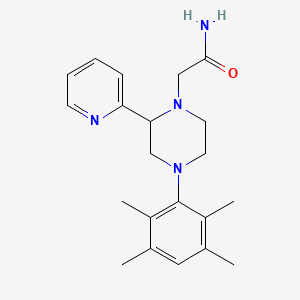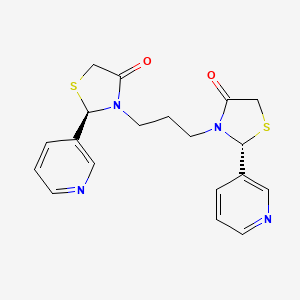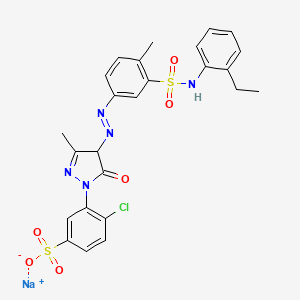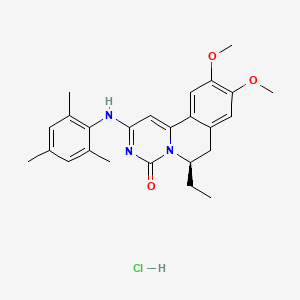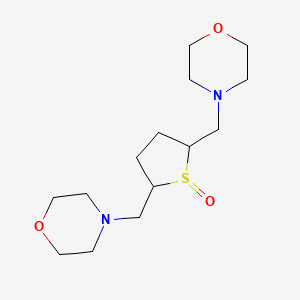
Ethanamine, 2,2,2-trifluoro-, hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2,2-trifluoro-, hydrofluoride is a chemical compound with the molecular formula C2H4F3N. It is also known as 2,2,2-trifluoroethylamine. This compound is characterized by the presence of a trifluoromethyl group attached to an ethylamine backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride can be synthesized through several methods. One common synthetic route involves the reaction of trifluoroacetic acid with ammonia, followed by reduction with lithium aluminum hydride. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes. One method involves the fluorination of ethylamine using hydrogen fluoride in the presence of a catalyst. This process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2,2-trifluoro-, hydrofluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can yield trifluoroethylamine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in these reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethylamine.
Substitution: Various substituted ethanamines depending on the reagents used.
Applications De Recherche Scientifique
Ethanamine, 2,2,2-trifluoro-, hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often have improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethanamine, 2,2,2-trifluoro-, hydrofluoride involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, 2,2,2-trifluoro-, hydrochloride: Similar in structure but with a hydrochloride group instead of hydrofluoride.
2,2,2-Trifluoroethanol: An alcohol with a trifluoromethyl group, used in different applications.
2,2,2-Trifluoroethylamine: The base form of ethanamine, 2,2,2-trifluoro-, hydrofluoride.
Uniqueness
This compound is unique due to its combination of the trifluoromethyl group and the hydrofluoride moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various specialized applications.
Propriétés
Numéro CAS |
373-89-7 |
|---|---|
Formule moléculaire |
C2H5F4N |
Poids moléculaire |
119.06 g/mol |
Nom IUPAC |
2,2,2-trifluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H4F3N.FH/c3-2(4,5)1-6;/h1,6H2;1H |
Clé InChI |
OOJHTKDDYGYVHY-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)N.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




